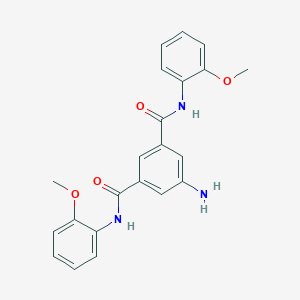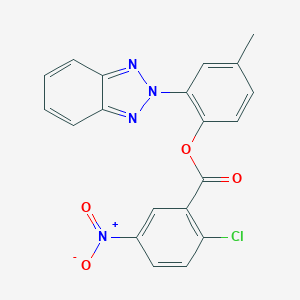![molecular formula C21H17NO4 B341116 2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B341116.png)
2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C21H17NO4 and a molecular weight of 347.36 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a 4-methylphenoxy group through an anilino carbonyl bridge . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-methylphenol and 4-nitroaniline.
Formation of 4-Methylphenoxy-4-nitrobenzene: 4-methylphenol is reacted with 4-nitroaniline in the presence of a suitable catalyst to form 4-methylphenoxy-4-nitrobenzene.
Reduction: The nitro group in 4-methylphenoxy-4-nitrobenzene is reduced to an amino group, resulting in 4-methylphenoxy-4-aminobenzene.
Coupling Reaction: 4-methylphenoxy-4-aminobenzene is then coupled with 2-chlorobenzoic acid in the presence of a coupling agent to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced by other nucleophiles such as amines or alcohols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Vergleich Mit ähnlichen Verbindungen
2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid can be compared with other similar compounds, such as :
2-{[4-(4-Methoxyphenoxy)anilino]carbonyl}benzoic acid: This compound has a methoxy group instead of a methyl group, leading to different chemical and biological properties.
2-{[4-(4-Chlorophenoxy)anilino]carbonyl}benzoic acid: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
2-{[4-(4-Nitrophenoxy)anilino]carbonyl}benzoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential biological activities .
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[[4-(4-methylphenoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-14-6-10-16(11-7-14)26-17-12-8-15(9-13-17)22-20(23)18-4-2-3-5-19(18)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
DUOSYOXXNSSHNT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name)](/img/structure/B341034.png)



![N-cyclohexyl-2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-methylacetamide](/img/structure/B341040.png)
![5,6-dibromo-2-[2-oxo-2-(piperidin-1-yl)ethyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341041.png)


![2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methylphenyl)acetamide](/img/structure/B341050.png)
![2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-methylphenyl)acetamide](/img/structure/B341052.png)

![3-{[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B341055.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B341058.png)
